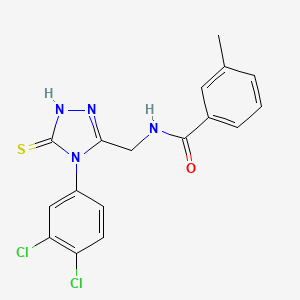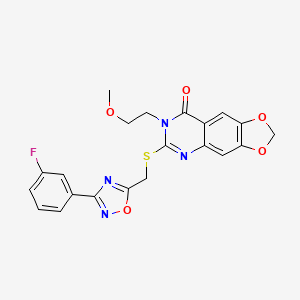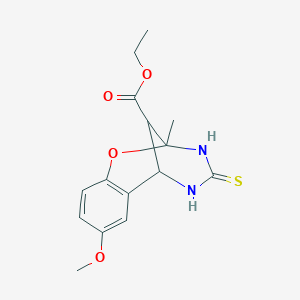![molecular formula C17H15ClN2OS B2825007 (E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-60-5](/img/structure/B2825007.png)
(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are aromatic five-membered heterocycles containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
While specific synthesis information for “(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, related compounds have been synthesized by coupling substituted 2-amino benzothiazoles with various aromatic acids .Molecular Structure Analysis
The structure of related compounds has been confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide and its derivatives have been extensively studied for their potential anticancer properties. Research by Ravinaik et al. (2021) on a series of substituted benzamides, including compounds similar to this compound, revealed moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).
Antibacterial and Antimicrobial Activities
These compounds also demonstrate significant antibacterial and antimicrobial activities. A study by Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which showed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, Obasi et al. (2017) reported the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its complexes, which exhibited greater antibacterial activities against microorganisms like Escherichia coli and Staphylococcus aureus compared to standard antibiotics (Obasi et al., 2017).
Fluorescent Sensing
In the field of chemical sensing, benzothiazole derivatives have been utilized for their fluorescent properties. Suman et al. (2019) synthesized benzothiazole-based azomethines that exhibited significant solvatochromic behavior and fluorescence, making them useful as sensors for metal ions like Al3+ and Zn2+ (Suman et al., 2019).
Synthesis and Structural Studies
The synthesis and structural analysis of benzothiazole derivatives have been a major area of research, providing insights into the properties and potential applications of these compounds. Studies such as those by Katritzky et al. (2001) on dibenzo[b,h][1,4,7]thiadiazonines have contributed to the understanding of novel ring systems in organic chemistry (Katritzky et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-7-11(2)15-14(8-10)22-17(20(15)3)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKXNVNTFONJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)Cl)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)

![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)


![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)


![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)
